

Application Notes and Protocols for Flow Cytometry Analysis with Jak-IN-25

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Compound of Interest

Compound Name: *Jak-IN-25*

Cat. No.: *B10857361*

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Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT signaling pathway is implicated in a multitude of diseases, including autoimmune disorders, inflammatory conditions, and malignancies.[2] Small molecule inhibitors targeting JAKs have emerged as a promising therapeutic class. **Jak-IN-25** is a potent JAK inhibitor with a distinct selectivity profile, making it a valuable tool for investigating the specific roles of different JAK isoforms in cellular signaling.

This document provides detailed application notes and protocols for the analysis of **Jak-IN-25**'s effects on the JAK-STAT pathway using phosphospecific flow cytometry. This technique allows for the quantitative measurement of STAT protein phosphorylation at the single-cell level, providing a robust method to assess the inhibitory activity of **Jak-IN-25** in heterogeneous cell populations.[3]

Mechanism of Action of Jak-IN-25

Jak-IN-25 is an ATP-competitive inhibitor of JAK kinases. It exhibits potent inhibitory activity against TYK2, JAK1, and JAK2, with a significantly lower affinity for JAK3. The inhibitory concentrations (IC50) for each kinase are summarized in the table below. This profile suggests that **Jak-IN-25** can be used to probe signaling pathways dependent on TYK2, JAK1, and JAK2.

Table 1: Inhibitory Activity of **Jak-IN-25** against JAK Family Kinases

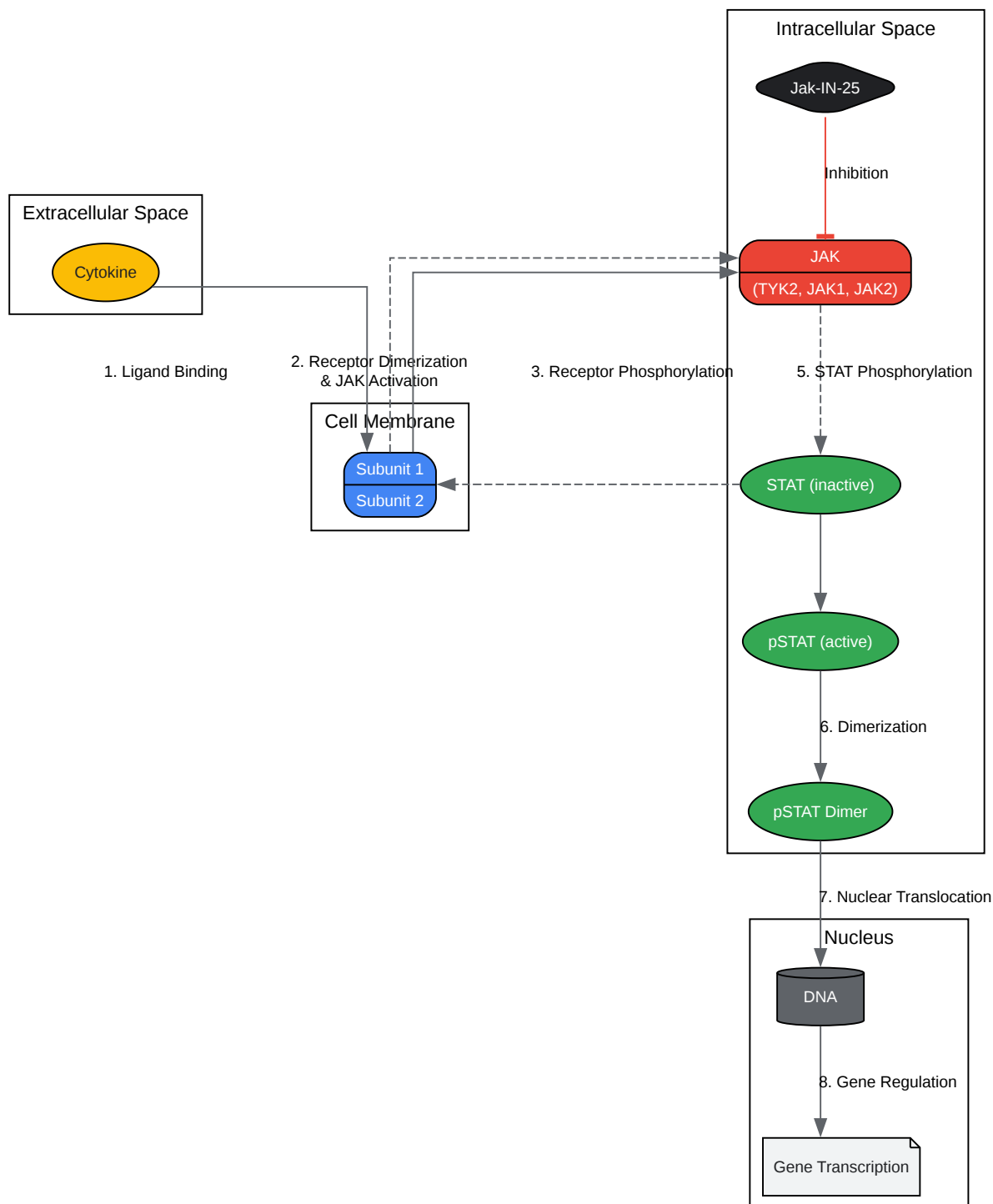
Kinase	IC50 (nM)
TYK2	6
JAK1	21
JAK2	8
JAK3	1051

Data sourced from publicly available information.[\[4\]](#)[\[5\]](#)[\[6\]](#)

By inhibiting these JAKs, **Jak-IN-25** prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK-STAT pathway ultimately leads to the modulation of gene expression and subsequent cellular responses.

Signaling Pathway Diagram

The following diagram illustrates the canonical JAK-STAT signaling pathway and the points of inhibition by **Jak-IN-25**.



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Caption: JAK-STAT signaling pathway and inhibition by **Jak-IN-25**.

Experimental Workflow for Flow Cytometry Analysis

The general workflow for assessing the inhibitory effect of **Jak-IN-25** on cytokine-induced STAT phosphorylation is depicted below.



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Caption: Experimental workflow for phospho-flow cytometry.

Experimental Protocols

Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the steps to measure the inhibitory effect of **Jak-IN-25** on cytokine-induced STAT phosphorylation in isolated PBMCs.

Materials:

- Human PBMCs (freshly isolated or cryopreserved)
- RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
- **Jak-IN-25** (stock solution in DMSO)
- Recombinant human cytokines (e.g., IL-6, IL-12, IFN- α)
- Phosphate Buffered Saline (PBS)
- Fixation Buffer (e.g., 1.6% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 90% Methanol, ice-cold)
- Staining Buffer (PBS with 2% FBS)

- Fluorochrome-conjugated antibodies:
 - Anti-pSTAT1 (e.g., pY701)
 - Anti-pSTAT3 (e.g., pY705)
 - Anti-pSTAT4 (e.g., pY693)
 - Cell surface markers (e.g., CD3, CD4, CD8, CD14, CD19)

- Flow cytometry tubes

Procedure:

- Cell Preparation:
 - Resuspend PBMCs in pre-warmed RPMI 1640 with 10% FBS at a concentration of 1×10^6 cells/mL.
 - Aliquot 1 mL of cell suspension into each flow cytometry tube.
- Inhibitor Treatment:
 - Prepare serial dilutions of **Jak-IN-25** in culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.
 - Add the desired concentrations of **Jak-IN-25** (e.g., 1 nM to 10 μ M) to the cell suspensions. Include a vehicle control (DMSO only).
 - Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
- Cytokine Stimulation:
 - Prepare working solutions of cytokines at 2X the final desired concentration.
 - Add the cytokine solution to the appropriate tubes. For example:
 - IL-6 (final concentration 100 ng/mL) to assess pSTAT3.

- IFN- α (final concentration 1000 U/mL) to assess pSTAT1.
- IL-12 (final concentration 10 ng/mL) to assess pSTAT4.
- Include an unstimulated control for each condition.
- Incubate for 15-30 minutes at 37°C.
- Fixation:
 - Stop the stimulation by adding 1 mL of pre-warmed Fixation Buffer to each tube.
 - Incubate for 10 minutes at 37°C.
 - Centrifuge at 500 x g for 5 minutes and discard the supernatant.
- Permeabilization:
 - Gently vortex the cell pellet and add 1 mL of ice-cold 90% Methanol while vortexing to prevent cell clumping.
 - Incubate on ice for 30 minutes.
 - Wash the cells twice with 2 mL of Staining Buffer.
- Staining:
 - Resuspend the cell pellet in 100 μ L of Staining Buffer.
 - Add the appropriate combination of anti-pSTAT and cell surface marker antibodies.
 - Incubate for 30-60 minutes at room temperature in the dark.
 - Wash the cells once with 2 mL of Staining Buffer.
- Flow Cytometry Analysis:
 - Resuspend the cells in 300-500 μ L of Staining Buffer.

- Acquire data on a flow cytometer. Collect at least 50,000 events per sample.

Protocol 2: Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood

This protocol is adapted for use with whole blood, which minimizes sample manipulation.[2]

Materials:

- Freshly collected human whole blood (anticoagulant: e.g., heparin)
- **Jak-IN-25** (stock solution in DMSO)
- Recombinant human cytokines
- Lyse/Fix Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
- Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
- Staining Buffer
- Fluorochrome-conjugated antibodies

Procedure:

- Inhibitor Treatment and Stimulation:
 - Aliquot 100 µL of whole blood into each flow cytometry tube.
 - Add **Jak-IN-25** at various concentrations and incubate for 1 hour at 37°C.
 - Add the desired cytokine and incubate for 15-30 minutes at 37°C.
- Lysis and Fixation:
 - Add 2 mL of pre-warmed Lyse/Fix Buffer to each tube.
 - Vortex gently and incubate for 15 minutes at 37°C.

- Centrifuge at 500 x g for 5 minutes and discard the supernatant.
- Permeabilization:
 - Resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer.
 - Incubate on ice for 30 minutes.
 - Wash the cells twice with 2 mL of Staining Buffer.
- Staining and Analysis:
 - Proceed with steps 6 and 7 from Protocol 1.

Data Presentation

The following tables present representative data on the inhibition of cytokine-induced STAT phosphorylation by **Jak-IN-25** in different immune cell subsets. Data is presented as the percentage of inhibition of the Median Fluorescence Intensity (MFI) of the phosphorylated STAT protein compared to the cytokine-stimulated control without the inhibitor.

Table 2: Dose-Dependent Inhibition of IL-6-induced pSTAT3 by **Jak-IN-25** in CD4+ T cells and Monocytes

Jak-IN-25 (nM)	% Inhibition in CD4+ T cells	% Inhibition in Monocytes
0	0	0
1	15.2	18.5
10	48.7	55.3
100	85.1	90.2
1000	96.4	98.1
10000	98.9	99.5

Table 3: Dose-Dependent Inhibition of IFN- α -induced pSTAT1 by **Jak-IN-25** in B cells and Monocytes

Jak-IN-25 (nM)	% Inhibition in B cells	% Inhibition in Monocytes
0	0	0
1	12.8	14.2
10	45.3	51.8
100	82.6	88.4
1000	95.1	97.3
10000	97.8	98.9

Table 4: IC50 Values of **Jak-IN-25** for Inhibition of STAT Phosphorylation in Different Immune Cell Subsets

Cytokine Stimulus	Phospho-STAT	Cell Subset	IC50 (nM)
IL-6	pSTAT3	CD4+ T cells	~12
IL-6	pSTAT3	Monocytes	~9
IFN- α	pSTAT1	B cells	~15
IFN- α	pSTAT1	Monocytes	~11
IL-12	pSTAT4	NK cells	~7

Note: The data presented in Tables 2, 3, and 4 are representative and should be confirmed experimentally.

Conclusion

Jak-IN-25 is a potent inhibitor of TYK2, JAK1, and JAK2, making it a valuable research tool for dissecting the roles of these kinases in various signaling pathways. The provided protocols for phosphospecific flow cytometry offer a robust and quantitative method to evaluate the cellular activity of **Jak-IN-25**. By analyzing the inhibition of cytokine-induced STAT phosphorylation in

different immune cell populations, researchers can gain detailed insights into the compound's mechanism of action and its potential therapeutic applications. The ability to perform these assays in both isolated PBMCs and whole blood provides flexibility for various experimental needs. Further studies utilizing these methods will continue to elucidate the intricate biology of the JAK-STAT pathway and the therapeutic potential of selective JAK inhibitors like **Jak-IN-25**.

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